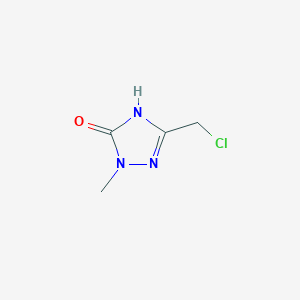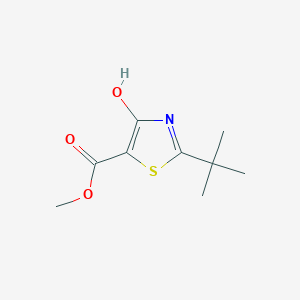![molecular formula C14H20BN3O3 B1384652 N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C CAS No. 1897432-67-5](/img/structure/B1384652.png)
N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Übersicht
Beschreibung
N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, also known as 5-Nitro-2-pyridinamine, is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of organic chemistry and pharmaceuticals. It is a versatile synthetic intermediate that can be used as a starting material for a variety of organic reactions, including nitration, alkylation, and condensation reactions. It is also used in the synthesis of various drugs and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Isotope Management in N Research
- The compound has potential applications in nitrogen (N) management research. Innovations in laboratory instrumentation allow simultaneous determination of total carbon (C), total nitrogen (N), and nitrogen isotopes (15N) in various samples, aiding research in isotope management (Schepers, Francis, & Thompson, 1989).
Soil Organic Matter Decomposability
- The C/N ratio, influenced by compounds like N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, is a crucial factor in determining the decomposability of organic matter in forest soils. Understanding this ratio helps in assessing soil health and nutrient cycling (Ostrowska & Porębska, 2015).
N-Bond Formation in CO2 Reduction
- The compound is relevant in the context of carbon dioxide (CO2) capture and utilization (CCU). Research highlights the significance of N-integrated CO2 reduction, with C-N bond formation being a key step. This has implications for producing high-value-added chemicals from CO2 and nitrogenous small molecules (Liu et al., 2022).
Microbial Responses to N Addition
- Investigations into the effects of C/N ratio on microorganisms in different environments, such as activated sludge, are essential. The compound's influence on the C/N ratio can provide insights into microbial community dynamics and treatment processes (Ye, Ye, & Li, 2011).
Palladium-Catalyzed C–N Cross-Coupling
- The compound's structure plays a role in palladium-catalyzed C–N cross-coupling reactions, which are vital in synthesizing anilines and aniline derivatives. Such reactions have broad applications in chemical research, including the synthesis of medicinally relevant compounds (Ruiz-Castillo & Buchwald, 2016).
Composting State Variable Effects
- The C/N ratio's variation during composting processes, influenced by compounds like N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, is studied to understand the nonlinear relationships between state variables and the C/N ratio. This knowledge is crucial for optimizing composting processes for waste management and soil health improvement (Sun et al., 2011).
Eigenschaften
IUPAC Name |
2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-7-12(8-6-11)19-10-9-17-18-16/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQQZROHZCKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)







![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)